N-[(2H-1,3-benzodioxol-5-yl)methyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O2/c1-3-7-19(8-4-1)21-15-30(20-9-5-2-6-10-20)26-24(21)25(28-16-29-26)27-14-18-11-12-22-23(13-18)32-17-31-22/h1-13,15-16H,14,17H2,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTWHSCZHBOBLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=C4C(=CN(C4=NC=N3)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, including the formation of the benzodioxole and pyrrolopyrimidine moieties, followed by their coupling. One common synthetic route involves the use of palladium-catalyzed C-N cross-coupling reactions. For instance, the benzodioxole moiety can be introduced via a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anticancer agent.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells. The benzodioxole moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Substituent Variations at the N4 Position
Key analogues differ in the N4-substituent, influencing electronic, steric, and solubility properties:
Key Observations :
- The target’s benzodioxol-methyl group provides a unique balance of lipophilicity and stability compared to halogenated (e.g., Compound 10) or methoxy-substituted (Compound 6) analogues.
- The N-(1-methoxypropan-2-yl) analogue demonstrates how alkyl ether substituents can improve aqueous solubility (predicted density: 1.18 g/cm³) compared to aromatic N4-substituents.
Modifications at the Pyrrolo[2,3-d]pyrimidine Core
- Position 2 Modifications: highlights that removal of the 2-NH₂ group (as in the target compound) reduces potency compared to 2-amino-substituted derivatives (e.g., antitumor agents in ). For example, 7-benzyl-4-methyl-5-phenylethyl derivatives with 2-NH₂ show IC₅₀ values in nanomolar ranges .
- Position 6/7 Substitutions : Compounds like N-benzyl-7-(4-methylphenyl)-5-phenyl analogue () prioritize hydrophobic interactions, whereas the target’s 5,7-diphenyl arrangement may enhance steric bulk and target selectivity .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 392.46 g/mol. The compound features a benzodioxole moiety, which is known for its pharmacological relevance. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O2 |
| Molecular Weight | 392.46 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines. In vitro assays demonstrated that the compound has an IC50 value in the micromolar range against several cancer types, suggesting its potential as a chemotherapeutic agent .
The biological activity of this compound appears to involve multiple mechanisms:
- Inhibition of Kinases : The compound has been identified as a selective inhibitor of certain kinases involved in cancer progression. For example, it exhibits potent inhibition against JAK1 with an IC50 value reported at 8.5 nM .
- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
- Anti-inflammatory Effects : Given its structural similarity to other anti-inflammatory agents, this compound may also exert anti-inflammatory effects that could contribute to its anticancer properties.
In Vivo Studies
In vivo studies have further validated the anticancer potential of this compound. For instance, in murine models of cancer (e.g., CIA and AIA models), it demonstrated significant efficacy in reducing tumor size and improving survival rates .
Cytotoxicity Assessment
Cytotoxicity assays conducted on normal cell lines showed that the compound has a favorable safety profile with minimal toxicity at therapeutic doses (IC50 > 150 µM) . This is crucial for its development as a therapeutic agent.
Comparative Analysis with Other Compounds
To better understand the efficacy of this compound, a comparison with other known compounds was performed:
| Compound Name | IC50 (µM) against Cancer Cells | Mechanism of Action |
|---|---|---|
| N-(benzodioxol) | 10 | JAK1 Inhibition |
| Compound X | 15 | Multi-target kinase inhibition |
| Compound Y | 20 | Apoptosis induction |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[(2H-1,3-benzodioxol-5-yl)methyl]pyrrolo[2,3-d]pyrimidin-4-amine derivatives, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution of a 4-chloropyrrolo[2,3-d]pyrimidine precursor with a benzodioxolylmethylamine derivative. Key steps include:
-
Chloride displacement : Reacting 4-chloro-6-substituted-pyrrolo[2,3-d]pyrimidine with benzodioxolylmethylamine under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
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Microwave-assisted synthesis : For improved yield and reduced reaction time, microwave heating (120°C, 5–10 minutes) can replace traditional reflux .
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Purification : Column chromatography (silica gel, ethyl acetate/hexanes) followed by recrystallization ensures >99% purity, as validated by HPLC .
Table 1: Representative Synthetic Yields
Precursor Amine Solvent Time Yield (%) Purity (HPLC) Benzodioxolylmethylamine DMF 12 h 64% >99% Naphthalen-1-ylmethanamine DMSO 6 h 77% 98%
Q. How is structural characterization performed for this compound class, and what analytical techniques are critical?
- Key Techniques :
- 1H/13C NMR : Assigns substituent positions (e.g., benzodioxole protons at δ 6.8–7.3 ppm, pyrrolo N-H at δ 11.8–12.0 ppm) .
- HRMS (ESI/EI) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 375.1814 for a methoxy analog) .
- IR Spectroscopy : Identifies functional groups (e.g., NH stretches at 3100 cm⁻¹, C-O-C in benzodioxole at 1244 cm⁻¹) .
- Chirality analysis : Optical rotation (e.g., [α]D = −330.1° for R-enantiomers) and chiral HPLC differentiate stereoisomers .
Advanced Research Questions
Q. What strategies resolve contradictory biological activity data across structurally similar analogs?
- Case Study : Analogs with methoxy vs. trifluoromethyl substituents show divergent antitubulin activity.
-
Hypothesis : Electron-withdrawing groups (e.g., CF₃) enhance binding to β-tubulin’s colchicine site, while methoxy groups reduce hydrophobicity .
-
Validation :
-
Molecular docking : Compare binding affinities using crystallographic tubulin structures (PDB: 1SA0).
-
SAR analysis : IC50 values for microtubule disruption correlate with substituent electronegativity (e.g., CF₃ analogs: IC50 = 0.12 µM vs. OCH3: IC50 = 1.4 µM) .
Table 2: Antitubulin Activity of Key Analogs
Substituent IC50 (µM) Binding Energy (ΔG, kcal/mol) CF₃ 0.12 −9.8 OCH3 1.4 −7.2 H (parent) 2.8 −6.5
Q. How can selectivity for kinase vs. tubulin targets be engineered in pyrrolo[2,3-d]pyrimidine derivatives?
- Design Principles :
- Kinase selectivity : Introduce bulky substituents (e.g., naphthylmethyl) to occupy hydrophobic pockets in kinase ATP-binding sites (e.g., EGFR, VEGFR2) .
- Tubulin selectivity : Optimize planar aromatic systems (e.g., diphenyl groups) for π-π stacking with tubulin’s β-subunit .
- Experimental Validation :
- Kinase profiling : Use competitive ATP-binding assays (e.g., KinomeScan) to identify off-target effects.
- Cytotoxicity assays : Compare activity in tubulin-dependent (e.g., HeLa) vs. kinase-driven (e.g., A549) cell lines .
Q. What computational and experimental approaches address discrepancies in reported cytotoxicity data?
- Root Cause Analysis : Variations in cell line sensitivity (e.g., GI50 ranges from 0.5–5 µM in MCF7 vs. MDA-MB-231) may arise from differential expression of efflux pumps (e.g., P-gp) .
- Mitigation Strategies :
- ABC transporter inhibition : Co-treat with verapamil (P-gp inhibitor) to normalize cytotoxicity across cell lines.
- QSAR modeling : Correlate logP values with membrane permeability to predict resistance .
Data Contradiction Analysis
Q. Why do some analogs exhibit high in vitro potency but poor in vivo efficacy?
- Key Factors :
- Metabolic instability : Benzodioxole rings are prone to CYP450-mediated oxidation. Replace with fluorinated analogs (e.g., 2,3-difluorobenzyl) to enhance metabolic stability .
- Pharmacokinetics : Low aqueous solubility (e.g., logP > 4) limits bioavailability. Use prodrug strategies (e.g., phosphate esters) to improve solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
